molecular formula C16H13F2N3O B1673497 Flutriafol CAS No. 76674-21-0

Flutriafol

Cat. No.: B1673497
CAS No.: 76674-21-0
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

Flutriafol is a systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, soybeans, and apples. This compound works by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting cell wall synthesis and leading to the death of the fungal cells .

Mechanism of Action

Target of Action

Flutriafol, a systemic fungicide belonging to the triazole class, primarily targets the biosynthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

This compound interacts with its target by inhibiting the biosynthesis of ergosterol, which disrupts the synthesis of the fungal cell wall . This interaction results in the death of the fungus, thereby preventing the spread of fungal diseases in crops .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Pharmacokinetics

This compound is rapidly and extensively absorbed following oral administration . It is widely distributed, with the highest levels of radioactivity associated with red blood cells . This compound is extensively metabolized, with the initial stage of metabolism involving the oxidation of the 2-fluorophenyl ring, followed by conjugation . Excretion is predominantly within 24 hours, with similar amounts of radiolabel present in the urine and feces . Biliary excretion is extensive, with evidence for enterohepatic circulation .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the fungal cell wall synthesis, leading to the death of the fungus . In mammals, the red blood cell and liver have been identified as targets of this compound toxicity .

Action Environment

This compound is very stable in soil and the aquatic environment . It exhibits medium to high mobility in soil, which may lead to potential groundwater contamination .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutriafol change over time. The compound exhibits stability under various conditions, with a half-life of approximately 17 days in soil. Over time, this compound undergoes degradation, leading to the formation of several metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can have varying levels of toxicity, with some being more toxic than the parent compound. Long-term exposure to this compound has been shown to affect cellular function, including alterations in enzyme activity and gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flutriafol involves a multi-step process. One common method includes the reaction of 1-(2-fluorophenyl)-1-(4-fluorophenyl) epoxy ethane with 1,2,4-triazole in the presence of a solid base and a polar solvent. A phase transfer catalyst is used to facilitate the reaction, resulting in the crude product of this compound. This crude product is then purified through a series of steps including acid cleaning, water washing, layering, and crystallization to achieve a purity of over 95% .

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents. The process starts with the reaction of adjacent bromofluorobenzene and magnesium metal in an ether solvent to generate the Grignard reagent. This reagent then undergoes acylation with fluorobenzoyl methyl chloride, followed by condensation with 1,2,4-triazole sodium to produce the crude this compound product. The final product is obtained after purification steps .

Chemical Reactions Analysis

Types of Reactions: Flutriafol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products:

Scientific Research Applications

Flutriafol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Propiconazole
  • Triadimefon
  • Tebuconazole
  • Difenoconazole

Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
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Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-21-0
Record name Flutriafol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutriafol [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutriafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
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Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Record name FLUTRIAFOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does flutriafol work?

A1: this compound inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]

Q2: Does this compound affect deoxynivalenol (DON) production in fungi?

A2: Research shows that this compound can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), this compound generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of this compound also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []

Q3: Can this compound impact dopamine release in the brain?

A3: Studies in rats show that this compound can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against this compound-induced dopamine release. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.

Q5: How does the presence of mineral oil in the spray solution affect this compound application?

A5: Adding mineral oil to this compound spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []

Q6: Is this compound used as a catalyst in chemical reactions?

A6: this compound is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.

Q7: Have computational methods been used to study this compound?

A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of this compound and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of this compound to its target enzyme and predict the activity of structurally modified derivatives. []

Q8: How does the stereochemistry of this compound affect its activity?

A8: this compound exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]

Q9: What is the impact of different this compound formulations on its removal by rain?

A9: Formulations of this compound influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []

Q10: Are there established maximum residue limits (MRLs) for this compound in food crops?

A10: Yes, MRLs for this compound vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for this compound in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []

Q11: How is this compound metabolized in animals?

A11: In rabbits, this compound exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of this compound. []

Q12: How effective is this compound in controlling vascular streak dieback (VSD) in cocoa?

A12: this compound has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of this compound allows for prolonged protection of cocoa plants against VSD. []

Q13: Has resistance to this compound been observed in plant pathogens?

A13: Yes, studies have reported the development of resistance to this compound in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to this compound after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []

Q14: What analytical techniques are used to measure this compound?

A15: Various analytical methods are employed to detect and quantify this compound in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining this compound residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze this compound residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying this compound residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying this compound enantiomers in various matrices, including vegetables, fruits, and soil. []

Q15: How does the solubility of this compound in different media impact its efficacy?

A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of this compound in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of this compound, thereby enhancing its uptake and effectiveness. []

Q16: How are analytical methods for this compound validated?

A18: Analytical methods used to measure this compound undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []

Q17: How does this compound interact with non-target organisms in the environment?

A19: As with any pesticide, the impact of this compound on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]

Q18: What are some alternatives to this compound for disease control?

A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:

  • Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]
  • Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]
  • Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []
  • Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]

Q19: How should this compound waste be managed?

A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like this compound. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []

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